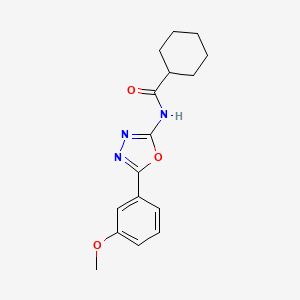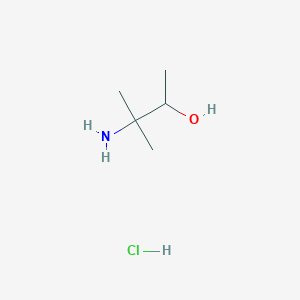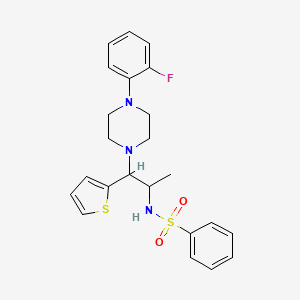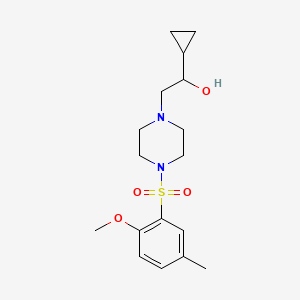
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide” is a complex organic compound. It contains a cyclohexanecarboxamide group, an oxadiazole ring, and a methoxyphenyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The cyclohexane ring likely adopts a chair conformation, and the oxadiazole ring could participate in aromatic stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group could participate in hydrolysis reactions, and the oxadiazole ring could undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, influencing its solubility .Scientific Research Applications
- AR-15512 (formerly known as AVX-012 and WS-12) is a TRPM8 receptor agonist currently in phase 2b clinical trials for treating dry eye . Dry eye is a common condition associated with pain and limitations in daily activities. AR-15512’s menthol-like cooling effects make it a promising candidate for ophthalmic solutions targeting this condition .
- N-(2-(1-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl))-N-(2-pyridyl)cyclohexanecarboxamide (also known as WAY-100635 ) is a related compound. It serves as a radioligand for studying 5-HT1A receptors in vivo using positron emission tomography (PET). Such radioligands play a crucial role in neuroscience research and drug development .
- Researchers have synthesized and characterized both the enantiomer and the diastereomer at the C-1 position of AR-15512. This ensures that the desired configuration remains consistent throughout the synthesis process and avoids contamination from initial starting materials. New HPLC methods were developed for their identification and comparison with the clinical candidate .
- The (1 S ,2 S ,5 R )-diastereomer of AR-15512 was determined to have a specific absolute configuration using X-ray crystallographic analysis . Understanding the stereochemistry of this compound is essential for its biological activity and therapeutic potential .
- AR-15512’s menthol-like cooling activity makes it intriguing for further investigation. Researchers explore its impact on thermoregulation , sensory perception, and potential applications beyond dry eye treatment .
- Investigating AR-15512’s interaction with the TRPM8 receptor provides insights into its mechanism of action. Understanding how it modulates ion channels and sensory responses contributes to its pharmacological profile .
Dry Eye Treatment
Molecular Imaging Radioligands
Chemical Synthesis and Characterization
Absolute Configuration Determination
Cooling Effects Research
Pharmacological Studies
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-21-13-9-5-8-12(10-13)15-18-19-16(22-15)17-14(20)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYNSUCYWMQHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2741152.png)
![Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2741155.png)

![3-chloro-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2741159.png)

![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2741161.png)

![2-[(4-Fluorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2741165.png)




